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2-Fluoro-6-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S. It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of fluorobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.
Oxidizing Agents: Potassium permanganate or other strong oxidizers.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aminobenzene Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Biochemical Probes
Research indicates that 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride may function as an enzyme inhibitor or biochemical probe. Preliminary studies have shown its potential in inhibiting specific enzyme activities, which could be pivotal in therapeutic contexts, particularly in cancer treatment and antimicrobial applications. The compound's ability to interact with biological systems makes it a candidate for further investigation into its mechanism of action and therapeutic efficacy .
Anticancer Properties
The compound has been studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, particularly those with high levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are often overexpressed in various cancers, making them critical targets for drug development .
Synthetic Organic Chemistry
Synthesis of Sulfonyl Fluorides
this compound serves as a precursor for synthesizing sulfonyl fluorides through various chemical reactions. The transformation from sulfonates to sulfonyl fluorides has been explored using this compound as a starting material, demonstrating its utility in creating valuable sulfonyl fluoride derivatives . This process typically involves nucleophilic substitution reactions that can be optimized for better yields.
Reactivity in Nucleophilic Substitution Reactions
The compound's reactivity profile allows it to participate in nucleophilic aromatic substitution reactions. This is particularly useful in the synthesis of more complex organic molecules where specific functional groups are required . The presence of both the nitro and sulfonyl chloride groups enhances its electrophilicity, facilitating these transformations.
Material Science
Development of Functional Materials
In materials science, this compound can be utilized to develop functional materials with specific electronic or optical properties. The incorporation of fluorinated compounds into polymer matrices can lead to enhanced thermal stability and mechanical properties, making them suitable for advanced applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.
2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the nitro group.
2-Nitrobenzenesulfonyl fluoride: Similar structure but has a fluoride instead of chloride.
Uniqueness
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Biological Activity
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS No. 887266-98-0) is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position. This arrangement enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research. The compound's molecular formula is with a molecular weight of approximately 253.64 g/mol .
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The sulfonamide group in the compound can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound potentially exhibits antibacterial properties similar to traditional sulfonamide antibiotics .
Antibacterial Properties
Research indicates that compounds with similar structures to this compound have shown promise as antibacterial agents. The mechanism involves competitive inhibition of bacterial enzymes that are essential for synthesizing folate, thereby disrupting bacterial growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor due to its sulfonamide functionality. This characteristic allows it to bind effectively to active sites of target enzymes, potentially leading to therapeutic applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Enzyme Interaction Studies : A study demonstrated that derivatives of sulfonamides, including those similar to this compound, inhibited dihydropteroate synthase effectively, showcasing their potential as antibacterial agents .
- Cell Viability Assays : In vitro assays using cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapeutics .
- Molecular Docking Studies : Computational studies have shown that this compound can bind to various biological targets with significant affinity, indicating its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C7H5ClFNO4S | Fluorine and nitro substitution enhances reactivity |
2-Chloro-6-nitrobenzene-1-sulfonyl chloride | C7H5ClNO4S | Chlorine instead of fluorine |
N-methyl-4-nitrobenzenesulfonamide | C7H8N2O4S | Lacks fluorine; different antibacterial profile |
2-Fluoro-4-nitrobenzenesulfonamide | C7H6FNO4S | Methyl group addition alters biological activity |
Properties
IUPAC Name |
2-fluoro-6-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNQIGYAUISKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-98-0 | |
Record name | 2-fluoro-6-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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